Infigratinib-d3

Description

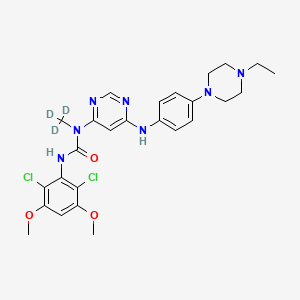

Structure

3D Structure

Properties

Molecular Formula |

C26H31Cl2N7O3 |

|---|---|

Molecular Weight |

563.5 g/mol |

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-(trideuteriomethyl)urea |

InChI |

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)/i2D3 |

InChI Key |

QADPYRIHXKWUSV-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)CC)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Infigratinib-d3: A Technical Guide to a Deuterated FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Infigratinib-d3, a deuterated analog of the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document details its chemical nature, primary applications, mechanism of action, and relevant clinical and preclinical data, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound

This compound is a stable, isotope-labeled version of Infigratinib, where three hydrogen atoms have been replaced with deuterium. Deuterium is a non-radioactive isotope of hydrogen that contains both a proton and a neutron. This substitution increases the mass of the molecule and can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.

The primary utility of deuterated compounds like this compound in pharmaceutical research lies in their potential to alter the pharmacokinetic profile of the parent drug. This "deuterium effect" can slow down drug metabolism, particularly if the deuteration occurs at a site of metabolic activity. This may lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen. This compound is primarily used as an internal standard in pharmacokinetic studies to accurately quantify Infigratinib concentrations in biological samples due to its similar chemical properties but distinct mass.

Primary Use of Infigratinib

Infigratinib is a potent, orally bioavailable small-molecule inhibitor of the FGFR family of receptor tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various human cancers and developmental disorders.

The primary clinical applications of Infigratinib are:

-

Cholangiocarcinoma: Infigratinib is indicated for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

-

Achondroplasia: Infigratinib is under investigation as a treatment for achondroplasia, the most common form of dwarfism, which is caused by a gain-of-function mutation in the FGFR3 gene.

Mechanism of Action: FGFR Signaling Inhibition

Infigratinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity. This blockade prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. In cancer cells with aberrant FGFR signaling, this inhibition leads to decreased cell proliferation, survival, and angiogenesis. In the context of achondroplasia, inhibiting the overactive FGFR3 is intended to normalize chondrocyte differentiation and promote bone growth.

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Infigratinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potential synthetic route and purification strategy for deuterated infigratinib, a selective fibroblast growth factor receptor (FGFR) kinase inhibitor. Deuterium-labeled compounds, such as deuterated infigratinib, are of significant interest in drug development due to their potential to offer an improved pharmacokinetic profile compared to their non-deuterated counterparts. This document outlines a detailed, albeit hypothetical, experimental protocol for the synthesis of deuterated infigratinib, leveraging known synthetic methods for the parent compound and established techniques for deuterium incorporation. Furthermore, it details a robust purification protocol using High-Performance Liquid Chromatography (HPLC) and provides methods for analytical characterization to confirm isotopic enrichment and purity. All quantitative data are summarized in structured tables for clarity. The guide also includes visualizations of the FGFR signaling pathway and the experimental workflow to aid in understanding the compound's mechanism of action and production process.

Introduction to Infigratinib and the Rationale for Deuteration

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a key driver in various cancers, and infigratinib has been investigated for the treatment of conditions such as cholangiocarcinoma.[2][3] It functions as an ATP-competitive inhibitor, primarily targeting FGFR1, FGFR2, and FGFR3.[2]

The substitution of hydrogen atoms with their stable isotope, deuterium, can significantly alter a drug's metabolic fate. This "deuterium effect" can lead to a slower rate of metabolism, resulting in increased drug exposure, potentially reduced dosing frequency, and an improved safety profile. These advantages have spurred interest in the development of deuterated pharmaceuticals.

This guide proposes a synthetic and purification strategy for a deuterated analog of infigratinib, focusing on providing detailed methodologies for researchers in the field of drug discovery and development.

The FGFR Signaling Pathway and Infigratinib's Mechanism of Action

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. In cancers with FGFR alterations, this signaling becomes constitutively active, driving tumor growth. Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing ATP from binding and thereby blocking the phosphorylation and activation of the receptor. This inhibition effectively shuts down the aberrant downstream signaling, leading to decreased tumor cell proliferation and survival.

References

- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

Infigratinib-d3: A Technical Deep Dive into its Mechanism as a Fibroblast Growth Factor Receptor (FGFR) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Genetic alterations in FGFRs, such as gene fusions, mutations, and amplifications, are oncogenic drivers in a variety of human cancers. Infigratinib, and its deuterated form infigratinib-d3, are ATP-competitive inhibitors that specifically target FGFR1, FGFR2, and FGFR3. By blocking the kinase activity of these receptors, infigratinib disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction to Infigratinib and the Role of Deuteration

Infigratinib (formerly BGJ398) is an orally bioavailable small molecule designed to selectively inhibit the tyrosine kinase activity of FGFRs.[1][2] It has demonstrated significant clinical activity in patients with cancers harboring FGFR alterations, most notably in cholangiocarcinoma with FGFR2 fusions.[3][4]

This compound represents a chemically modified version of infigratinib where one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[5][6] This modification does not alter the molecule's shape or its fundamental interaction with the target receptor.[] The primary rationale for deuteration is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes in the liver which are responsible for drug metabolism.[5][8]

This enhanced metabolic stability can lead to:

-

Slower rate of metabolism: This can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).[6]

-

Reduced formation of metabolites: This may alter the safety profile by decreasing the concentration of potentially toxic byproducts.[8]

-

Improved pharmacokinetic profile: Potentially allowing for less frequent dosing or lower doses to achieve the same therapeutic effect.[]

Therefore, the mechanism of action of this compound at the molecular target (FGFR) is identical to that of infigratinib. The deuteration is a pharmacokinetic enhancement strategy, not a pharmacodynamic one.[]

The FGFR Signaling Pathway and Its Aberration in Cancer

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and angiogenesis.[9] The signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), which induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[4]

This activation triggers several key downstream signaling pathways:

-

Ras-MAPK Pathway: Promotes cell proliferation.[9]

-

PI3K-AKT Pathway: Supports cell survival and growth.[4]

In various cancers, genetic alterations such as gene fusions (e.g., FGFR2-BICC1), activating mutations, or gene amplifications lead to ligand-independent, constitutive activation of FGFR signaling.[4][10] This aberrant signaling drives uncontrolled tumor growth and survival, making FGFRs attractive targets for cancer therapy.[11]

Molecular Mechanism of Action of Infigratinib

Infigratinib functions as a reversible, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4][12] It selectively binds to the ATP-binding pocket within the kinase domain of these receptors.[9]

This binding action has several key consequences:

-

Inhibition of Autophosphorylation: By occupying the ATP-binding site, infigratinib prevents the transfer of phosphate from ATP to tyrosine residues on the FGFR, thereby blocking its activation.[9]

-

Blockade of Downstream Signaling: The inhibition of FGFR activation prevents the recruitment and phosphorylation of downstream signaling molecules, effectively shutting down the pro-tumorigenic RAS-MAPK and PI3K-AKT pathways.[4]

-

Induction of Apoptosis and Inhibition of Proliferation: The suppression of these survival and proliferation signals leads to cell cycle arrest and apoptosis in tumor cells that are dependent on aberrant FGFR signaling.[10][11]

Infigratinib exhibits high selectivity for FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4 and other kinases like VEGFR2, which helps to minimize off-target effects.[1][10]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Potency of Infigratinib

| Target Kinase | IC50 (nM) | Reference |

| FGFR1 | 1.1 | [5] |

| FGFR2 | 1.0 | [5] |

| FGFR3 | 2.0 | [5] |

| FGFR4 | 61 | [13] |

| FGFR3 (K650E Mutant) | 4.9 | [14] |

IC50 (Half maximal inhibitory concentration) values represent the concentration of infigratinib required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Pharmacokinetic Parameters of Infigratinib in Patients

| Parameter | Value | Reference |

| Median Time to Cmax (Tmax) - Single Dose | 3.1 hours | [10] |

| Median Time to Cmax (Tmax) - Steady State | 6.0 hours | [4][12] |

| Geometric Mean Cmax - Single Dose | 85.9 ng/mL | [10] |

| Geometric Mean Cmax - Steady State | 204 - 282.5 ng/mL | [4][10] |

| Geometric Mean AUC(0-24h) - Steady State | 3060 - 3780 ng·h/mL | [4][10] |

| Terminal Half-life (t½) - Steady State | 33.5 hours | [4] |

| Apparent Volume of Distribution (Vd/F) | 1600 L | [4] |

| Protein Binding | ~96.8% | [4] |

Parameters are based on an oral dose of 125 mg daily. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Visualizing the Mechanism of Action

FGFR Signaling Pathway and Infigratinib Inhibition

Caption: Infigratinib competitively inhibits ATP binding to the FGFR kinase domain.

Experimental Protocols

The characterization of infigratinib as an FGFR inhibitor relies on a suite of standard preclinical assays. Below are generalized protocols for key experiments.

Kinase Inhibition Assay (Biochemical Potency)

Objective: To determine the IC50 of infigratinib against purified FGFR kinase domains.

Methodology:

-

Reagents: Purified recombinant GST-tagged FGFR kinase domains (e.g., GST-FGFR3-K650E), a synthetic peptide substrate (e.g., poly(E-Y) 4:1), radiolabeled ATP (γ-[³³P]-ATP), and a serial dilution of infigratinib in DMSO.[9]

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and infigratinib/DMSO control in a reaction buffer (e.g., Tris-HCl, MnCl₂, MgCl₂, DTT).[9]

-

Initiation: Start the kinase reaction by adding the ATP mixture (containing γ-[³³P]-ATP). Incubate at room temperature for a defined period (e.g., 10 minutes).[9]

-

Termination: Stop the reaction by adding EDTA.[9]

-

Quantification: Spot the reaction mixture onto a PVDF membrane. Wash the membrane to remove unincorporated γ-[³³P]-ATP. Measure the retained radioactivity on the membrane (representing phosphorylated substrate) using a scintillation counter.[9]

-

Analysis: Calculate the percentage of inhibition for each infigratinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[9]

Cell Proliferation/Viability Assay

Objective: To assess the effect of infigratinib on the growth of cancer cell lines with and without FGFR alterations.

Methodology:

-

Cell Culture: Seed cancer cell lines (e.g., bladder cancer cell line RT112 with FGFR3-TACC3 fusion) in 96-well plates and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of infigratinib or DMSO vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[9]

-

Viability Measurement: Assess cell viability using a commercially available reagent. Common methods include:

-

Analysis: Normalize the signal from treated wells to the DMSO control wells. Plot cell viability against the log of infigratinib concentration to calculate the IC50 or GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of infigratinib in a living organism.

Methodology:

-

Model Establishment: Subcutaneously implant human tumor cells (e.g., RT112) or patient-derived tumor fragments (PDX) with known FGFR alterations into immunocompromised mice (e.g., nu/nu NMRI mice).[1][16]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[1]

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, infigratinib at various doses). Administer infigratinib orally, once daily, for a specified treatment period (e.g., 14-21 days).[1]

-

Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.[1]

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting to confirm inhibition of downstream signaling (e.g., p-ERK) or immunohistochemistry for proliferation markers (e.g., Ki-67).[1]

-

Analysis: Compare the tumor growth curves between the vehicle and infigratinib-treated groups to determine the extent of tumor growth inhibition or regression.

Mechanisms of Resistance

As with other targeted therapies, tumors can develop resistance to infigratinib. Understanding these mechanisms is critical for developing next-generation inhibitors and combination strategies.

-

On-Target (Secondary) Mutations: The most common mechanism involves the acquisition of new mutations within the FGFR2 kinase domain that prevent infigratinib from binding effectively. The "gatekeeper" mutation V564F (analogous to V565 in some numbering) is frequently observed, causing steric hindrance in the ATP-binding pocket.

-

Bypass Signaling: Tumors can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. This can include the activation of other receptor tyrosine kinases like MET or EGFR.

Conclusion

This compound is a precision oncology therapeutic that acts as a potent and selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. Its mechanism of action is centered on the direct blockade of the FGFR kinase, leading to the suppression of critical downstream signaling pathways that drive the growth and survival of tumors with aberrant FGFR activation. The deuteration of the molecule is a pharmacokinetic enhancement designed to improve its metabolic stability without altering its core inhibitory mechanism. The robust preclinical and clinical data supporting its efficacy have established infigratinib as a valuable therapeutic option for patients with FGFR-driven malignancies. Ongoing research into resistance mechanisms will be key to optimizing its long-term clinical benefit.

References

- 1. qedtx.com [qedtx.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacovigilance Study of Infigratinib: A Safety Analysis of the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Infigratinib low dose therapy is an effective strategy to treat hypochondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Isotopic Labeling of Infigratinib: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (formerly BGJ398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling is a key driver in various malignancies, and infigratinib has been developed for the treatment of cancers with FGFR alterations, notably cholangiocarcinoma with FGFR2 fusions or rearrangements.[3][4] For research and drug development purposes, such as in absorption, distribution, metabolism, and excretion (ADME) studies, the use of isotopically labeled infigratinib is crucial for accurately tracing and quantifying the compound and its metabolites in biological systems.

This technical guide provides an in-depth overview of the isotopic labeling of infigratinib, including methodologies for the synthesis of labeled compounds, quantitative data from ADME studies, and visualization of the relevant signaling pathways.

Quantitative Data from Isotopic Labeling Studies

The primary application of isotopically labeled infigratinib in published literature is in human ADME studies using carbon-14 ([14C]) labeling. These studies provide critical data on the pharmacokinetic profile of the drug.

Table 1: In Vitro Inhibitory Activity of Infigratinib

| Target | IC₅₀ (nM) |

| FGFR1 | 0.9 |

| FGFR2 | 1.4 |

| FGFR3 | 1.0 |

| FGFR4 | 60 |

| Source: MedChemExpress[5] |

Table 2: Pharmacokinetic Parameters of Infigratinib in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours |

| Apparent Volume of Distribution (Vd/F) | 1600 L |

| Plasma Protein Binding | 96.8% |

| Terminal Half-life (t₁/₂) | 33.5 hours |

| Apparent Total Clearance (CL/F) | 33.1 L/h |

| Source: DrugBank Online, European Medicines Agency[6][7] |

Table 3: Mass Balance and Excretion of [¹⁴C]-Infigratinib in Humans

| Excretion Route | % of Administered Radioactivity | % as Unchanged Infigratinib |

| Feces | ~77% | 3.4% |

| Urine | ~7.2% | 1.9% |

| Source: Infigratinib: First Approval - PMC, DrugBank Online |

Table 4: Major Circulating Moieties of Infigratinib in Human Plasma

| Moiety | % of Total Drug-Related Material in Plasma |

| Unchanged Infigratinib | 38% |

| BHS697 (active metabolite) | >10% |

| CQM157 (active metabolite) | >10% |

| Source: Infigratinib Prescribing Information |

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for isotopically labeled infigratinib is not publicly available in peer-reviewed literature, a representative procedure can be constructed based on the known synthesis of infigratinib and general methods for isotopic labeling. The synthesis of infigratinib involves the coupling of two key intermediates. For the purpose of this guide, we will outline a plausible route for the introduction of a carbon-14 label.

Representative Protocol for the Synthesis of [¹⁴C]-Infigratinib

This hypothetical protocol is based on the general synthesis of N-aryl-N'-pyrimidin-4-yl ureas and is intended for illustrative purposes. The introduction of the ¹⁴C label could be achieved by using a [¹⁴C]-labeled methylating agent to introduce the labeled methyl group on the urea nitrogen.

Step 1: Synthesis of the Pyrimidine Intermediate The synthesis would begin with the preparation of the core pyrimidine structure. This typically involves condensation reactions to form the substituted pyrimidine ring.

Step 2: Synthesis of the N-arylpiperazine Moiety The second key intermediate, the N-arylpiperazine portion of the molecule, would be synthesized separately.

Step 3: Coupling of the Intermediates The pyrimidine and N-arylpiperazine intermediates are then coupled, often via a nucleophilic aromatic substitution reaction.

Step 4: [¹⁴C]-Methylation (Illustrative Labeling Step) The final step would involve the introduction of the carbon-14 label. A plausible method is the N-methylation of the urea precursor using a [¹⁴C]-labeled methylating agent such as [¹⁴C]-methyl iodide ([¹⁴C]H₃I) or [¹⁴C]-dimethyl sulfate.

-

Reaction: The urea precursor is dissolved in a suitable aprotic solvent (e.g., DMF or THF) and treated with a non-nucleophilic base (e.g., sodium hydride) to deprotonate the urea nitrogen.

-

Labeling: A stoichiometric amount of [¹⁴C]-methyl iodide is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperature to drive it to completion.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified using standard chromatographic techniques, such as preparative HPLC, to isolate the [¹⁴C]-infigratinib with high radiochemical and chemical purity.

Step 5: Characterization The final labeled product would be characterized by:

-

Mass Spectrometry (MS): To confirm the correct mass, including the incorporated isotope.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Radiochemical Purity Assessment: By radio-HPLC or radio-TLC to ensure that the radioactivity is associated with the desired compound.

-

Specific Activity Determination: To quantify the amount of radioactivity per unit mass of the compound.

Signaling Pathways and Experimental Workflows

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway, which subsequently impacts downstream pathways such as the Ras-MAPK and PI3K-AKT pathways.[1][2]

Infigratinib Mechanism of Action

Caption: Infigratinib inhibits FGFR, blocking downstream signaling.

FGFR Signaling Pathway

Caption: Overview of the FGFR signaling cascade.

Ras-MAPK Signaling Pathway

Caption: The canonical Ras-MAPK signaling cascade.

PI3K-AKT Signaling Pathway

Caption: The PI3K-AKT cell survival pathway.

Experimental Workflow for a Human ADME Study with [¹⁴C]-Infigratinib

Caption: Workflow for a human ADME study with [¹⁴C]-infigratinib.

Conclusion

References

- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. What is Infigratinib used for? [synapse.patsnap.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ema.europa.eu [ema.europa.eu]

In-depth Technical Guide: Physical and Chemical Stability of Infigratinib-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive technical framework for the evaluation of the physical and chemical stability of Infigratinib-d3. Publicly available, specific experimental stability data for this deuterated analog is limited. The methodologies and pathways described are based on the known characteristics of the non-deuterated parent compound, Infigratinib, and established pharmaceutical stability testing principles as mandated by regulatory bodies.

Introduction to Infigratinib and its Deuterated Analog

Infigratinib is a potent, orally bioavailable, ATP-competitive kinase inhibitor that selectively targets the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies; consequently, Infigratinib was developed as a targeted therapy for cancers harboring FGFR genetic alterations, most notably for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][2][4][5][6] this compound, a deuterated version of the molecule, serves as a critical internal standard for bioanalytical studies, enabling precise quantification in complex biological matrices.

Physicochemical Properties

The fundamental physicochemical properties of Infigratinib provide a baseline for understanding the expected characteristics of its deuterated analog.

| Property | Description |

| Chemical Name | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-{[4-(4-ethylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)-1-methylurea[2] |

| Molecular Formula | Infigratinib: C₂₆H₃₁Cl₂N₇O₃ this compound: C₂₆H₂₈D₃Cl₂N₇O₃[7] |

| Molecular Weight | Infigratinib: 560.47 g/mol [2] this compound: 563.49 g/mol [7] |

| Appearance | The phosphate salt of Infigratinib is a white to off-white, non-hygroscopic powder.[8] |

| Melting Point | 190-198°C (Infigratinib phosphate)[8] |

| Solubility | This compound is soluble in DMSO, requiring ultrasonic and warming for complete dissolution.[7] Infigratinib phosphate is also soluble in DMSO.[9] |

Recommended Storage Conditions for this compound

Vendor-supplied data provides the following general storage guidelines for this compound.

| Form | Storage Temperature | Recommended Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month | |

| Table data sourced from a commercial product data sheet.[7] |

Mechanism of Action and Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGF) to their receptors (FGFRs) induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[10] This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn activate critical downstream pathways, including the Ras-MAPK and PI3K-AKT signaling axes, promoting cell proliferation, survival, and angiogenesis.[1][10] Infigratinib functions by competitively binding to the ATP pocket of the FGFR kinase domain, thereby blocking autophosphorylation and abrogating downstream signaling.[1][5]

Caption: Infigratinib blocks the activation of downstream signaling pathways by inhibiting FGFR.

Experimental Protocols for Stability Assessment

A robust stability assessment of this compound requires a multi-faceted approach, beginning with forced degradation studies to understand its intrinsic stability and culminating in long-term studies under various environmental conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to deliberately degrade the drug substance under conditions more severe than accelerated stability testing.[11][12] These studies are crucial for developing and validating a stability-indicating analytical method, identifying potential degradation products, and elucidating degradation pathways.[13][14] The typical target for degradation is between 5-20% to ensure that the analytical method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[13]

The workflow for stress testing involves exposing the drug substance to various conditions and analyzing the resulting material with a high-resolution analytical technique.

Caption: A systematic workflow for conducting forced degradation studies on a drug substance.

-

Hydrolytic Degradation:

-

Protocol: Prepare solutions of this compound in acidic (0.1 M - 1.0 M HCl), basic (0.1 M - 1.0 M NaOH), and neutral (water) conditions.[15]

-

Conditions: Samples are typically maintained at room temperature or heated (e.g., 60°C) to accelerate degradation over a period of up to seven days.[15]

-

Analysis: At predetermined intervals, aliquots are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating UPLC-UV/MS method.

-

-

Oxidative Degradation:

-

Protocol: Dissolve this compound in a suitable solvent and treat with an oxidizing agent, such as 3% hydrogen peroxide.

-

Conditions: The reaction is typically carried out at room temperature, protected from light.

-

Analysis: Samples are analyzed at various time points to monitor the formation of oxidative degradants.

-

-

Thermal Degradation:

-

Protocol: The solid drug substance is exposed to high temperatures (e.g., 80°C) in a controlled oven. The study can also be performed on the drug substance in solution.

-

Analysis: Samples are collected at specified times and analyzed to assess thermal lability.

-

Photostability Testing

Photostability testing is a mandatory part of stability assessment and is conducted according to the International Council for Harmonisation (ICH) Q1B guideline.[16][17][18] Its purpose is to evaluate whether light exposure leads to unacceptable changes in the drug substance.

-

Sample Exposure: A sample of the solid this compound and a solution in a photochemically inert solvent are exposed to a light source. A parallel set of samples, protected from light by wrapping in aluminum foil (dark controls), is stored under the same temperature and humidity conditions to isolate light-induced effects from thermal effects.[17][19]

-

Light Source: The samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV-A) light.

-

Analysis: Following exposure, the samples are assayed and analyzed for impurities. Any significant increase in degradation products compared to the dark control indicates photosensitivity. Physical properties, such as appearance and color, are also evaluated.

Data Presentation: Summary of Expected Stability Profile

While specific experimental data for this compound is not available, the following table provides a template for summarizing the results from the described stability studies.

| Stress Condition | Parameters | Expected Outcome / Potential Degradation Pathway |

| Chemical Stability | ||

| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential for hydrolysis of the urea linkage. |

| Base Hydrolysis | 0.1 M NaOH, RT | Potential for hydrolysis of the urea linkage. |

| Oxidation | 3% H₂O₂, RT | Potential for N-oxidation, particularly at the piperazine nitrogen. |

| Physical Stability | ||

| Thermal (Solid) | 80°C, 7 days | Expected to be stable, but potential for formation of related substances. |

| Photostability | ICH Q1B Conditions | The dichlorinated phenyl ring may be susceptible to photolytic reactions. |

Conclusion

This technical guide provides a comprehensive framework for assessing the physical and chemical stability of this compound. A thorough stability program, encompassing forced degradation and ICH-compliant photostability and long-term studies, is essential. Executing these experimental protocols will enable the elucidation of degradation pathways, support the development of a validated stability-indicating analytical method, and establish definitive storage, handling, and re-test period recommendations. This ensures the integrity and reliability of this compound when used as an analytical standard in critical drug development and clinical research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Infigratinib used for? [synapse.patsnap.com]

- 6. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. sgs.com [sgs.com]

- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. aurigaresearch.com [aurigaresearch.com]

- 19. 3 Important Photostability Testing Factors [sampled.com]

Infigratinib-d3: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and purity of Infigratinib-d3, a deuterated analog of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. The information presented herein is essential for researchers utilizing this compound in preclinical and clinical studies where precise quantification and purity are critical.

Certificate of Analysis: Key Specifications

| Parameter | Specification |

| Purity (by HPLC) | ≥ 98%[1] or 98.90%[2] |

| Appearance | Crystalline solid |

| Molecular Formula | C₂₆H₂₈D₃Cl₂N₇O₃[1] |

| Molecular Weight | 563.48 g/mol |

| Solubility | Soluble in DMSO[1] |

Analytical Methodologies for Purity and Quantification

The purity and concentration of this compound are typically determined using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodologies are analogous to those developed for the parent compound, Infigratinib.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for assessing the purity of Infigratinib involves a reverse-phase HPLC technique. A validated method has been described for the estimation of Infigratinib, which can be adapted for its deuterated analog.[3]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Kromosil C18 (150 x 4.6 mm, 5µm)[3]

-

Mobile Phase: A gradient or isocratic mixture of 0.1% Formic Acid buffer and Acetonitrile (e.g., 60:40 v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 30°C[3]

-

Detection Wavelength: 320 nm[3]

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as DMSO or the mobile phase, to a known concentration (e.g., 50 µg/mL).[3]

The following diagram illustrates the general workflow for HPLC analysis:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

For the sensitive and specific quantification of this compound in biological matrices, such as plasma, a UPLC-MS/MS method is employed. This technique is crucial for pharmacokinetic studies.[4]

Experimental Protocol:

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[4]

-

Flow Rate: 0.30 mL/min[4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The ion transitions for Infigratinib are m/z 599.88 → 313.10.[4] For this compound, the precursor ion would be shifted to approximately m/z 602.88. An internal standard (IS), such as derazantinib (m/z 468.96 → 382.00), is used for accurate quantification.[4]

-

Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile.[4]

The workflow for a UPLC-MS/MS bioassay is depicted below:

Mechanism of Action: FGFR Signaling Pathway Inhibition

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with IC₅₀ values of 0.9 nM, 1.4 nM, and 1 nM for FGFR1, FGFR2, and FGFR3, respectively.[1][2] Aberrant FGFR signaling, through mutations, fusions, or amplifications, can drive tumor cell proliferation, survival, and angiogenesis. Infigratinib exerts its therapeutic effect by blocking this signaling cascade.

The simplified FGFR signaling pathway and the point of inhibition by Infigratinib are shown in the following diagram:

References

Infigratinib-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Infigratinib-d3, a deuterated analog of the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

This compound is the deuterated form of Infigratinib. While a specific CAS number for this compound is not consistently reported, it is identified by its relationship to the parent compound.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Synonyms | BGJ-398-d3, NVP-BGJ398-d3 | [1] |

| Unlabeled CAS Number | 872511-34-7 | [2][3] |

| Molecular Formula | C₂₆H₂₈D₃Cl₂N₇O₃ | [4] |

| Molecular Weight | 563.49 g/mol | [4] |

Inhibitory Activity of Infigratinib (Unlabeled)

| Target | IC₅₀ (nM) | Reference |

| FGFR1 | 0.9 | [1][5] |

| FGFR2 | 1.4 | [1][5] |

| FGFR3 | 1.0 | [1][5] |

| FGFR4 | 60 | [1][5] |

| VEGFR-2 | 180 | [5] |

Mechanism of Action

Infigratinib is a potent and selective, ATP-competitive inhibitor of FGFRs, a family of receptor tyrosine kinases.[6] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a key driver in various cancers.[6][7] Infigratinib binds to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity.[6] This inhibition prevents the phosphorylation of downstream signaling molecules, effectively disrupting oncogenic pathways that promote tumor cell proliferation, survival, and angiogenesis.[6][8]

Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activates downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and survival.[9] Infigratinib's inhibition of FGFR blocks these downstream events.

Experimental Protocols

A. Synthesis of Infigratinib

A general synthesis method for Infigratinib has been described.[5][10][11] The process involves the condensation of 1-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by reduction to yield 4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then coupled with 6-chloro-N-methylpyrimidin-4-amine. The resulting product is subsequently reacted with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate to produce Infigratinib.[10] The synthesis of the deuterated analog, this compound, would involve the use of a deuterated starting material, such as d3-methylamine, in the appropriate step.

B. Quantification of Infigratinib in Biological Matrices

Method 1: UPLC-MS/MS for Rat Plasma [12]

-

Sample Preparation: Protein precipitation with acetonitrile.

-

Chromatography: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.30 mL/min.

-

Detection: Multiple reaction monitoring (MRM) with ion transitions of m/z 599.88 → 313.10 for Infigratinib.

-

Linearity: 2–600 ng/mL.

-

LLOQ: 2 ng/mL.

Method 2: LC-MS/MS for Human Plasma [13]

-

Sample Preparation: Liquid-liquid extraction.

-

Chromatography: Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm).

-

Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).

-

Flow Rate: 0.9 mL/min.

-

Retention Time: 5.12 minutes for Infigratinib.

Method 3: RP-HPLC [14]

-

Chromatography: Kromosil C18 column (150 x 4.6 mm, 5μ).

-

Mobile Phase: 0.1% Formic Acid buffer: Acetonitrile (60:40).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 320 nm.

-

Retention Time: 2.630 min.

C. In Vitro FGFR Kinase Assay

A common method to determine the inhibitory activity of compounds like Infigratinib is a kinase binding assay.

LanthaScreen® Eu Kinase Binding Assay Protocol (General) [15]

-

Reagents:

-

Test compound (e.g., Infigratinib) at various concentrations.

-

Recombinant FGFR kinase.

-

Europium-labeled anti-tag antibody.

-

Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.

-

-

Procedure:

-

Add 5 µL of the test compound to a well.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer.

-

Incubate at room temperature for 1 hour.

-

Read the plate to measure Fluorescence Resonance Energy Transfer (FRET).

-

-

Principle: In the absence of an inhibitor, the binding of the tracer and antibody to the kinase results in a high FRET signal. An effective inhibitor like Infigratinib will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC₅₀ value can be determined by measuring the FRET signal at different inhibitor concentrations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infigratinib - Wikipedia [en.wikipedia.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Portico [access.portico.org]

- 6. What is Infigratinib used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. researchgate.net [researchgate.net]

- 12. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Navigating Infigratinib-d3 in Research: A Technical Guide for Scientists

For researchers, scientists, and drug development professionals, the procurement and application of high-quality research-grade materials are paramount to the integrity and success of their studies. This in-depth technical guide provides a comprehensive overview of Infigratinib-d3, a deuterated analog of the potent FGFR inhibitor Infigratinib. This document outlines key suppliers, quantitative specifications, detailed experimental protocols, and critical signaling pathways to facilitate its effective use in a research setting.

Introduction to Infigratinib and its Deuterated Analog

Infigratinib is a selective and potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Alterations in FGFR signaling are implicated in various cancers, making Infigratinib a valuable tool for oncological research. This compound, a stable isotope-labeled version of Infigratinib, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise and accurate measurement of Infigratinib concentrations in complex biological matrices.

Sourcing Research-Grade this compound: A Supplier Overview

The selection of a reliable supplier is a critical first step in any research endeavor. The following table summarizes the quantitative data for this compound available from prominent suppliers of research-grade chemicals. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Product Number | Purity (by HPLC) | Isotopic Enrichment | Formulation |

| MedChemExpress | HY-13311S | ≥98.90% | Information not readily available | Solid |

| Toronto Research Chemicals | Not specified | Information not readily available | Information not readily available | Solid |

| Selleck Chemicals | Not specified | Information not readily available | Information not readily available | Solid |

| Cayman Chemical | Not specified | Information not readily available | Information not readily available | Solid |

The FGFR Signaling Pathway: The Target of Infigratinib

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments involving this inhibitor. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and angiogenesis.

Experimental Protocols: Utilizing this compound in Research

The following are detailed methodologies for key experiments involving Infigratinib and its deuterated analog.

Quantitative Analysis of Infigratinib in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the quantification of kinase inhibitors in plasma.

a. Materials and Reagents:

-

Infigratinib (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell lysate)

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., Triple Quadrupole)

b. Sample Preparation (Protein Precipitation):

-

Thaw biological samples on ice.

-

In a microcentrifuge tube, add 50 µL of the biological sample.

-

Add 5 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

c. LC-MS/MS Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Infigratinib: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the compounds).

-

d. Data Analysis:

-

Quantify the peak area of Infigratinib and this compound.

-

Calculate the peak area ratio (Infigratinib / this compound).

-

Generate a calibration curve using known concentrations of Infigratinib spiked into the same biological matrix.

-

Determine the concentration of Infigratinib in the unknown samples by interpolating from the calibration curve.

Cell-Based Assay: Inhibition of FGFR Phosphorylation

This protocol outlines a method to assess the inhibitory activity of Infigratinib on FGFR phosphorylation in a relevant cancer cell line.

a. Materials and Reagents:

-

Cancer cell line with known FGFR alterations (e.g., bladder cancer cell line RT112 with FGFR3 fusion)

-

Cell culture medium and supplements

-

Infigratinib

-

This compound (for analytical validation if needed)

-

FGF ligand (e.g., FGF2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

b. Experimental Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with varying concentrations of Infigratinib (e.g., 0, 1, 10, 100 nM) for 2 hours.

-

Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 15 minutes.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.

-

Probe the membranes with primary antibodies against p-FGFR, total FGFR, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

c. Data Analysis:

-

Quantify the band intensities for p-FGFR and total FGFR.

-

Normalize the p-FGFR signal to the total FGFR signal.

-

Plot the normalized p-FGFR levels against the Infigratinib concentration to determine the IC50 value.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Infigratinib, utilizing this compound as an internal standard for accurate quantification.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. By understanding the sourcing of high-purity material, the underlying biological pathways, and robust experimental methodologies, scientists can confidently and effectively incorporate this valuable research tool into their studies to advance our understanding of FGFR-driven diseases and the development of novel therapeutics.

The Solubility Profile of Infigratinib-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Infigratinib-d3, a deuterated analog of the potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, Infigratinib. Understanding the solubility of this compound is critical for its application in preclinical research, formulation development, and various in vitro and in vivo studies. This document outlines available solubility data, presents a standard experimental protocol for solubility determination, and illustrates the relevant biological pathway to provide context for its mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a key physicochemical property that influences its handling, formulation, and bioavailability. Below is a summary of the available solubility data for this compound and its non-deuterated parent compound, Infigratinib, in various solvent systems.

Table 1: Solubility of this compound

| Solvent | Concentration | Molar Equivalent | Conditions |

| Dimethyl Sulfoxide (DMSO) | 12 mg/mL | 21.30 mM | Requires sonication and warming[1][2] |

Table 2: Solubility of Infigratinib (Non-deuterated)

| Solvent System | Concentration | Molar Equivalent |

| Aqueous Media (at 37°C) [3] | ||

| pH 1.0 & 2.0 (HCl) | < 1 mg/mL | - |

| pH 3.0 & 4.5 (Buffer) | up to 1.7 mg/mL | ~3.03 mM |

| pH 6.8 (Buffer) | ≤ 0.0005 mg/mL | ≤ 0.89 µM |

| Formulation Vehicles [4] | ||

| 10% DMSO >> 90% Corn Oil | ≥ 1.67 mg/mL | ≥ 2.98 mM |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 1.57 mg/mL | ≥ 2.80 mM |

| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% Saline | ≥ 0.6 mg/mL | ≥ 1.07 mM |

| 5% DMSO >> 95% (20% SBE-β-CD in Saline) | ≥ 0.6 mg/mL | ≥ 1.07 mM |

Note: The FDA has classified Infigratinib as a low solubility, low permeability drug substance (BCS Class IV)[3].

Experimental Protocol for Solubility Determination

While a specific, detailed protocol for the cited this compound solubility data is not publicly available, a standard and widely accepted methodology for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method . This approach ensures that the solution reaches equilibrium, providing a reliable measure of thermodynamic solubility.

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials and Equipment

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, water, buffer of specific pH)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Methodology

-

Preparation: An excess amount of this compound is added to a series of glass vials. This ensures that a saturated solution is achieved with undissolved solid remaining.

-

Solvent Addition: A precise volume of the pre-equilibrated solvent is added to each vial.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The mixture is shaken for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The attainment of equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, the samples are removed from the shaker and left undisturbed to allow the excess solid to settle. The samples are then centrifuged at high speed to pellet any remaining suspended solid particles.

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully collected, avoiding any disturbance of the solid pellet. The collected supernatant is immediately filtered through a syringe filter to remove any fine particulates.

-

Quantification: The filtered supernatant is then appropriately diluted with a suitable mobile phase or solvent. The concentration of this compound in the diluted sample is determined using a validated HPLC method by comparing its peak area to a standard curve prepared with known concentrations of the compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mM.

For compounds with poor solubility, like this compound in DMSO, the protocol may be augmented with sonication and gentle warming to facilitate the dissolution process, followed by the equilibration period at the target temperature[1][2].

Biological Context: FGFR Signaling Pathway

Infigratinib is a potent, ATP-competitive kinase inhibitor that targets FGFRs 1, 2, and 3.[5][6] These receptors are key players in various cellular processes, and their aberrant activation through gene fusions, mutations, or amplifications can drive the growth and survival of malignant cells.[7][8] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby blocking downstream signaling cascades.[5] The diagram below illustrates this mechanism.

Figure 1. Simplified schematic of the FGFR signaling pathway and the inhibitory action of Infigratinib.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. lifetechindia.com [lifetechindia.com]

- 5. What is Infigratinib used for? [synapse.patsnap.com]

- 6. Infigratinib - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, the undisputed gold standard for mass spectrometry-based quantification. This document will provide an in-depth exploration of their role, practical experimental methodologies, and the interpretation of resulting data.

The Fundamental Role of Deuterated Internal Standards

In quantitative analysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for ensuring accuracy and correcting for variability throughout the analytical process.[1] Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium, a heavier, stable isotope of hydrogen.[2]

The key principle behind their efficacy lies in their near-identical chemical and physical properties to the analyte.[3] This ensures they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, it experiences the same procedural losses and variations as the target analyte.[4] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[5]

Advantages Over Other Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[6] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for effective normalization of the signal.[6][7]

-

Improved Accuracy and Precision: By compensating for variations in sample extraction, injection volume, and instrument response, deuterated standards significantly enhance the accuracy and precision of quantitative methods.[6]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[7]

Potential Limitations and Considerations

Despite their advantages, there are potential limitations to consider when using deuterated internal standards:

-

Isotope Effects: The replacement of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, where the deuterated compound may elute slightly earlier than the analyte.[8] This can potentially lead to differential matrix effects if the elution profiles are not sufficiently aligned.[9]

-

Deuterium Exchange: In some molecules, deuterium atoms, particularly those near reactive groups like hydroxyl or amines, can exchange back with hydrogen from the surrounding solution, compromising the integrity of the standard.[9] Careful selection of the labeling position is crucial to mitigate this risk.

-

Cost and Availability: The synthesis of deuterated compounds can be expensive and time-consuming, and they may not be commercially available for all analytes.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of deuterated internal standards in drug quantification.

Quantification of Immunosuppressants in Whole Blood

This protocol is a general guideline for the analysis of immunosuppressive drugs like tacrolimus or cyclosporine A.

2.1.1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of whole blood, add 25 µL of the deuterated internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of a precipitation solution (e.g., zinc sulfate in methanol/acetonitrile).[6]

-

Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Parameters

-

Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution profile using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Quantification of a Small Molecule Drug in Human Plasma

This protocol outlines a supported liquid extraction (SLE) method, which often provides cleaner extracts than protein precipitation.

2.2.1. Sample Preparation (Supported Liquid Extraction)

-

To 50 µL of plasma, add the deuterated internal standard.[10]

-

Dilute the sample with an aqueous buffer (e.g., 1% formic acid in water).

-

Load the entire sample onto an SLE cartridge and wait for 5 minutes for the sample to be absorbed.

-

Elute the analyte and internal standard with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for injection onto the LC-MS/MS system.

2.2.2. LC-MS/MS Parameters

-

Liquid Chromatography: Employ a suitable reverse-phase or HILIC column depending on the analyte's polarity.

-

Mass Spectrometry: Use ESI in either positive or negative mode, as appropriate for the analyte, with optimized MRM transitions.

Data Presentation and Interpretation

The use of deuterated internal standards is critical for generating reliable quantitative data in bioanalytical method validations. The tables below summarize typical performance data.

Table 1: Comparison of Internal Standard Methods for a Bioanalytical Assay

| Parameter | Analog Internal Standard | Deuterated Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

Data adapted from a comparative study.[1]

Table 2: Typical Calibration and Quality Control Performance for a Multi-Residue Pesticide Analysis in a Complex Matrix

| Level | Concentration (ppb) | Acceptance Criteria |

| Calibration Standards | 0.5, 5, 25, 100, 250, 500, 1000 | Linearity (r²) > 0.99 |

| Low Quality Control (LQC) | 1 | Accuracy: within ±25%, RSD: <20% |

| Medium Quality Control (MQC) | 10 | Accuracy: within ±25%, RSD: <20% |

| High Quality Control (HQC) | 50 | Accuracy: within ±25%, RSD: <20% |

Data compiled from a representative pesticide analysis method.[11]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows associated with the use of deuterated internal standards.

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Logical relationship illustrating how deuterated internal standards correct for analytical variability.

Conclusion

Deuterated internal standards are indispensable tools in modern analytical science, providing the foundation for robust, reliable, and accurate quantitative methods. Their ability to mimic the behavior of the target analyte allows for effective compensation of analytical variability, most notably matrix effects, which are a significant challenge in the analysis of complex biological samples. While considerations regarding potential isotopic effects and the cost of synthesis are important, the benefits in terms of data quality and regulatory compliance make them the preferred choice for high-stakes applications in drug development and clinical research. This guide provides a foundational understanding and practical protocols to aid researchers in the successful implementation of deuterated internal standards in their analytical workflows.

References

- 1. scispace.com [scispace.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. texilajournal.com [texilajournal.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 10. Fully automated sample preparation procedure to measure drugs of abuse in plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

Infigratinib-d3 for Early-Stage Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated Infigratinib (Infigratinib-d3) in early-stage drug metabolism and pharmacokinetics (DMPK) studies. By leveraging the kinetic isotope effect, this compound serves as a powerful tool to elucidate metabolic pathways, identify potential drug-drug interactions, and enhance the understanding of this potent FGFR inhibitor's disposition.

Introduction to Infigratinib and the Role of Deuteration

Infigratinib is a small molecule inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3.[1][2] It has received approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][3] Understanding the metabolic fate of Infigratinib is crucial for optimizing its therapeutic efficacy and safety profile.

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, is a valuable strategy in drug discovery and development.[4][5] This substitution can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This may result in a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[6][7][] By strategically placing deuterium atoms on the Infigratinib molecule, researchers can:

-

Elucidate Metabolic Pathways: By comparing the metabolite profiles of the deuterated and non-deuterated drug, it is possible to identify the primary sites of metabolism.[4]

-

Improve Pharmacokinetic Properties: Deuteration can potentially decrease the rate of metabolism, leading to a longer half-life and less frequent dosing.[7]

-

Reduce Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of potentially toxic metabolites can be minimized.[7]

-

Serve as an Internal Standard: Deuterated compounds are commonly used as internal standards in quantitative bioanalytical assays (LC-MS/MS) due to their similar chemical properties and distinct mass.

Infigratinib Metabolism and Pharmacokinetics

Infigratinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][9]

Key Metabolic Enzymes:

-

CYP3A4: This is the major enzyme responsible for Infigratinib metabolism, accounting for approximately 94% of its in vitro metabolism.[1][9] Infigratinib is also a reversible inhibitor and a mechanism-based inactivator of CYP3A4.[10][11]

-

Flavin-containing monooxygenase 3 (FMO3): This enzyme contributes to about 6% of Infigratinib's metabolism.[9]

-

CYP2J2: Infigratinib is also a potent competitive inhibitor and mechanism-based inactivator of CYP2J2.[12][13]

Major Metabolic Pathways:

The primary metabolic pathways for Infigratinib include:[14][15]

-

N-dealkylation

-

N-demethylation

-

O-demethylation

-

Hydroxylation

-

Dechlorination

-

Glucuronidation and sulfation (Phase II conjugation)

Major Metabolites:

Two major active metabolites of Infigratinib have been identified:[1][2][9]

These metabolites contribute to the overall pharmacological activity of Infigratinib.[1][2][9]

Quantitative Data Summary

The following tables summarize key quantitative data for Infigratinib's pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of Infigratinib

| Parameter | Value | Reference |

| Time to Cmax (tmax) | ~6 hours (at steady state) | [1] |

| Terminal Half-life (t1/2) | ~33.5 hours (at steady state) | [1][9] |

| Apparent Volume of Distribution | ~1600 L | [1] |

| Total Apparent Clearance (CL/F) | ~33.1 L/h (at steady state) | [9] |

| Protein Binding | ~96.8% (concentration-dependent) | [1][9] |

| Excretion | ~77% in feces, ~7.2% in urine | [9] |

Table 2: Contribution of Metabolites to Infigratinib Exposure and Activity

| Component | Plasma Contribution (% of dose) | Pharmacological Activity Contribution | Reference |

| Unchanged Infigratinib | ~38% | - | [1][9] |

| BHS697 | >10% | ~16-33% | [1][2][9] |

| CQM157 | >10% | ~9-12% | [1][2][9] |

Table 3: In Vitro Metabolic Stability of Infigratinib in Human Liver Microsomes (HLMs)

| Parameter | Value | Reference |

| Intrinsic Clearance | 23.6 µL/min/mg | [16] |

| In Vitro Half-life | 29.4 min | [16] |

Experimental Protocols

This section details the methodologies for key experiments in early-stage drug metabolism studies of this compound.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes (HLMs).

Methodology: [16]

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM protein, and the this compound stock solution.

-

The final concentrations should be approximately 1 µM for this compound and 0.5-1 mg/mL for the microsomal protein.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

-

Reaction Termination:

-

Terminate the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of a different compound or a structurally similar compound).

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the appropriate equations.

-

Metabolite Identification in Human Liver Microsomes

Objective: To identify the metabolites of this compound formed in HLMs.

Methodology:

-

Incubation:

-

Perform a larger scale incubation similar to the metabolic stability assay, but for a longer duration (e.g., 60-90 minutes) to allow for sufficient metabolite formation.

-

-

Sample Processing:

-

Terminate the reaction with ice-cold acetonitrile.

-

Centrifuge to remove proteins.

-